molecular formula C14H7ClF3NO B12936740 9-Chloro-2-(trifluoromethoxy)acridine CAS No. 741281-21-0

9-Chloro-2-(trifluoromethoxy)acridine

Cat. No.: B12936740
CAS No.: 741281-21-0
M. Wt: 297.66 g/mol
InChI Key: SKNSPZWCDBJOAX-UHFFFAOYSA-N
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Description

9-Chloro-2-(trifluoromethoxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure that includes a chloro group at the 9th position and a trifluoromethoxy group at the 2nd position. Acridine derivatives are known for their broad spectrum of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .

Preparation Methods

The synthesis of 9-Chloro-2-(trifluoromethoxy)acridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using phosphorus oxychloride (POCl3) at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

9-Chloro-2-(trifluoromethoxy)acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Chloro-2-(trifluoromethoxy)acridine primarily involves DNA intercalation, where the planar acridine ring inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also inhibits enzymes like topoisomerase, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 9-Chloro-2-(trifluoromethoxy)acridine include other acridine derivatives such as:

What sets this compound apart is its unique combination of chloro and trifluoromethoxy groups, which may enhance its biological activity and specificity compared to other acridine derivatives .

Properties

CAS No.

741281-21-0

Molecular Formula

C14H7ClF3NO

Molecular Weight

297.66 g/mol

IUPAC Name

9-chloro-2-(trifluoromethoxy)acridine

InChI

InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H

InChI Key

SKNSPZWCDBJOAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl

Origin of Product

United States

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